5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. The compound has the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol
Mechanism of Action
Target of Action
Tetrahydroisoquinolines (thiqs) are known to be important structural motifs in various natural products and therapeutic lead compounds .
Mode of Action
C(1)-substituted derivatives of thiqs, which this compound is a part of, can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Thiqs are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , which may suggest some sensitivity to environmental conditions that could affect its bioavailability.
Result of Action
Given the known biological activities of thiqs , it is likely that this compound could have significant effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C , suggesting that temperature and atmospheric conditions could impact its stability and efficacy.
Biochemical Analysis
Biochemical Properties
5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in neurotransmitter synthesis and degradation, affecting their catalytic activity. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to changes in neurotransmitter levels and signaling . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and potency . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and function. For example, studies have shown that high doses of this compound can induce toxic effects, such as cell death and tissue damage . Additionally, threshold effects have been observed, where the compound exhibits a dose-dependent response, with certain effects only occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, this compound can affect metabolic flux and metabolite levels, altering the balance of key biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . Additionally, the distribution of this compound within tissues can affect its overall activity and potency, with certain tissues exhibiting higher concentrations of the compound .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the subcellular localization of this compound can influence its interactions with other biomolecules, such as enzymes and receptors, further modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Bischler-Napieralski reaction , which is a well-known method for synthesizing isoquinoline derivatives . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The reaction conditions would be carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Fluorine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution can produce a variety of functionalized compounds.
Scientific Research Applications
5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A non-fluorinated analog with similar structural features but different biological activities.
5-Fluoroisoquinoline: Another fluorinated derivative with distinct chemical properties and applications.
Uniqueness: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts . This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDNGEMGKNMLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662878 | |
Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799274-07-0 | |
Record name | Isoquinoline, 5-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=799274-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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